![molecular formula C17H16O5S B2493763 4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate CAS No. 331461-41-7](/img/structure/B2493763.png)
4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives and analogs of methanesulfonate esters, including compounds with similar structural motifs, involves multiple steps, including hydrolysis, electrophilic alkylation, and nucleophilic allylation or propargylation. These processes are highly dependent on the conditions such as pH, temperature, and the presence of specific catalysts or reagents (Chan, Cox, & Sinclair, 2008); (Sato, Okura, Otera, & Nozaki, 1987).
Molecular Structure Analysis
Structural and spectroscopic studies provide insights into the molecular structure of related compounds. For instance, the study of complexes and derivatives of methanesulfonates reveals detailed information on molecular arrangements, including hydrogen bonding and ionic structures, which are crucial for understanding the chemical behavior and reactivity of these molecules (Binkowska et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of methanesulfonate derivatives involves various reactions such as hydrolysis, sulfonation, and interactions with other chemical entities. These reactions are influenced by factors like pH, temperature, and the chemical environment, which can affect the rate and outcome of the reactions (Wit, Woldhuis, & Cerfontain, 2010).
Physical Properties Analysis
The physical properties of compounds structurally similar to "4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate" include solubility, melting points, and other thermal properties. These properties are essential for determining the conditions under which these compounds can be stored, handled, and used in various applications (Marx & Rassat, 2002).
Chemical Properties Analysis
The chemical properties of methanesulfonate esters and their derivatives are characterized by their reactivity towards various types of chemical reactions, including electrophilic and nucleophilic attacks, and their behavior under different chemical environments. Studies on these compounds provide valuable information on their stability, reactivity, and potential applications in synthesis and drug development (Jones et al., 1979).
Scientific Research Applications
Hydrolysis Studies
Research conducted by Chan, Cox, and Sinclair (2008) investigated the hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate. Their study explored the pH dependence of hydrolysis for selective removal of these esters, which is crucial in the synthesis of complex organic compounds (Chan, Cox, & Sinclair, 2008).
Sulfonation Mechanisms
Wit, Woldhuis, and Cerfontain (2010) analyzed the sulfonation of methyl phenyl sulfate and phenyl methanesulfonate with concentrated sulfuric acid. Their work provided insights into the intermediacy of phenyl hydrogen sulfates and the effects of different substituents on sulfonation rates (Wit, Woldhuis, & Cerfontain, 2010).
Self-Assembly in Metal-Organic Frameworks
Research by Shankar et al. (2011) involved the use of diethyltin(methoxy)methanesulfonate in the synthesis and characterization of three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. This highlights its application in the creation of novel metal-organic frameworks (Shankar et al., 2011).
Protonation Studies in Sulfuric Acid
Koeberg-Telder, Lambrechts, and Cerfontain (2010) conducted a study on the protonation of phenyl methanesulfonate in concentrated sulfuric acid. Their research, using 13C NMR spectroscopy, provided valuable data on the behavior of such compounds in highly acidic environments (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Electrophilic Substitution Reactions
A study by Ansink and Cerfontain (2010) explored the reactions of sulfur trioxide with benzene derivatives containing oxy substituents, including 4-(trifluoromethoxy)phenyl methanesulfonate. This work adds to our understanding of electrophilic substitution reactions in organic chemistry (Ansink & Cerfontain, 2010).
Application in Lithium-Ion Batteries
Lin et al. (2019) investigated the use of phenyl methanesulfonate as an electrolyte additive to improve the performance of lithium-ion batteries at low temperatures. This research demonstrates the compound's potential in enhancing the efficiency and durability of energy storage devices (Lin et al., 2019).
Safety And Hazards
Future Directions
The future directions for similar compounds have been suggested. For example, a new hybrid compound of chalcone-salicylate has been synthesized and its potency against breast cancer was explored through molecular docking and MD simulation . Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
properties
IUPAC Name |
[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5S/c1-21-15-10-6-14(7-11-15)17(18)12-5-13-3-8-16(9-4-13)22-23(2,19)20/h3-12H,1-2H3/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPPMLLDRWMDSP-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

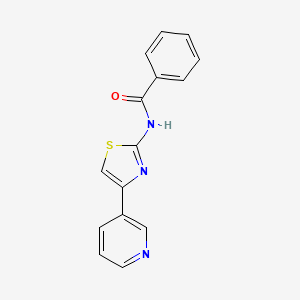
![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)
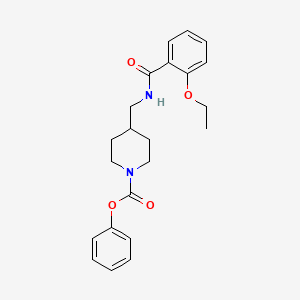
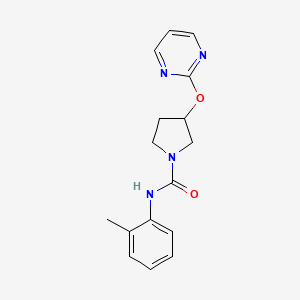
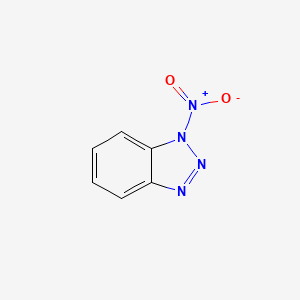
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)
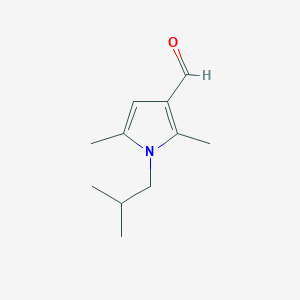
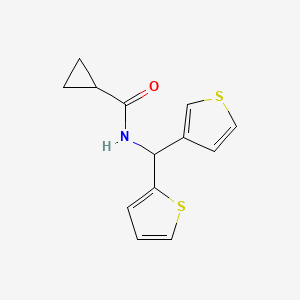
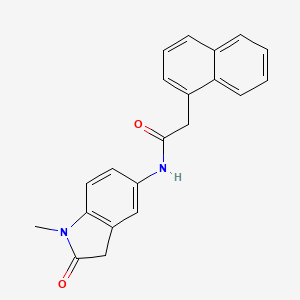
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)
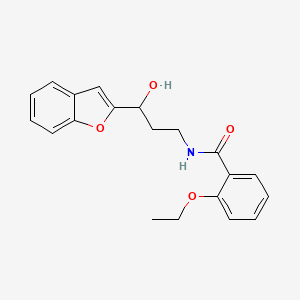
![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)
